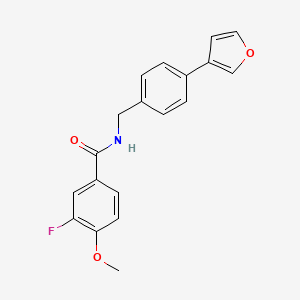

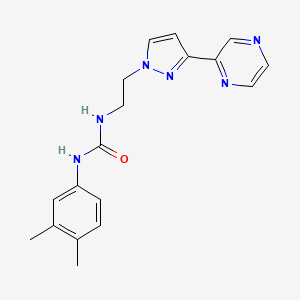

![molecular formula C15H12BrN3O2 B2363602 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-30-5](/img/structure/B2363602.png)

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a complex organic compound. It contains a bromine atom, a methoxy group, and a pyrazolo[1,5-a]pyridin-5-yl group attached to a benzamide core . This compound is likely to be a part of a larger family of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have been found to have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of such compounds often involves reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Applications De Recherche Scientifique

Synthesis and Potential in Imaging

- PET Imaging Agents : A study focused on synthesizing a derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, highlighting its potential as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This derivative was synthesized from 2,6-difluorobenzoic acid, demonstrating the chemical versatility and application of similar compounds in developing diagnostic tools for cancer detection (Wang et al., 2013).

Antiviral and Antimicrobial Activity

- Anti-Influenza Virus Activity : Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against avian influenza virus H5N1. This study underscores the importance of structural modifications in benzamide derivatives for enhancing antiviral efficacy (Hebishy et al., 2020).

Biological Evaluation for Therapeutic Applications

- Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the compound's potential utility in developing novel therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Synthesis and Characterization for Material Science

- Intermolecular Interactions and Synthesis : The study on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, provides insights into the intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research contributes to understanding the chemical properties and potential material science applications of benzamide derivatives (Saeed et al., 2020).

Propriétés

IUPAC Name |

2-bromo-5-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2/c1-21-12-2-3-14(16)13(9-12)15(20)18-10-5-7-19-11(8-10)4-6-17-19/h2-9H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZDRPFAEODMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

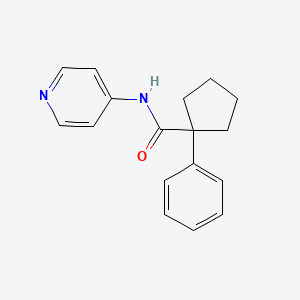

![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)